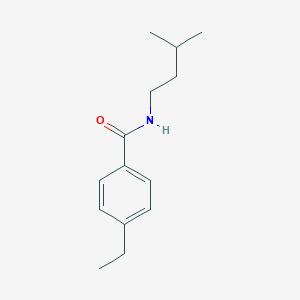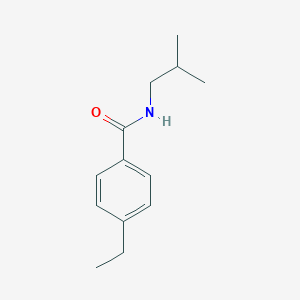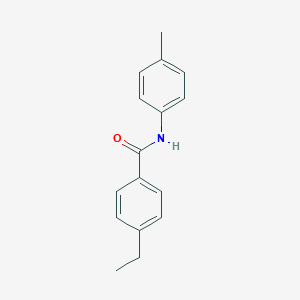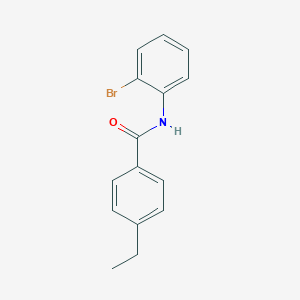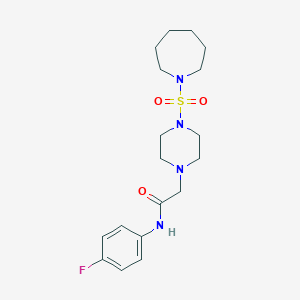
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is known for its ability to modulate certain biological pathways, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of compound X is not fully understood. However, it is believed to modulate certain biological pathways, including the serotonergic, dopaminergic, and noradrenergic systems. It is also believed to have an effect on the GABAergic system.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its ability to modulate multiple biological pathways. This makes it a promising candidate for drug development. However, one of the limitations of using compound X in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for research on compound X. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of compound X and to identify any potential side effects.
合成方法
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. The second step involves the reaction of the resulting N-(4-fluorophenyl)acetamide with piperazine and sulfuric acid to form 4-(piperazin-1-yl)aniline. The final step involves the reaction of 4-(piperazin-1-yl)aniline with azepane-1-sulfonyl chloride to form 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O3S/c19-16-5-7-17(8-6-16)20-18(24)15-21-11-13-23(14-12-21)27(25,26)22-9-3-1-2-4-10-22/h5-8H,1-4,9-15H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVBZOQBDVVLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

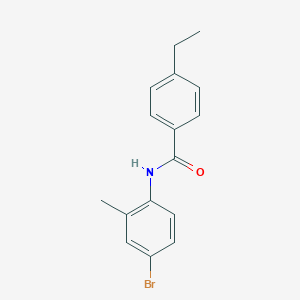
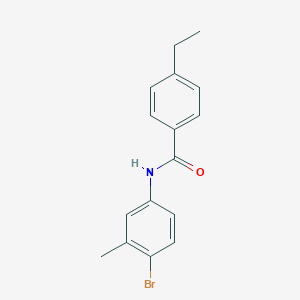
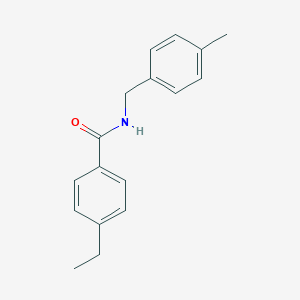
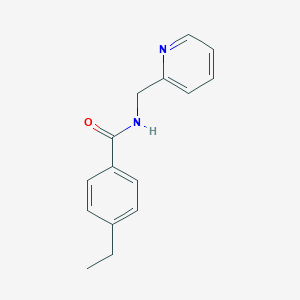


![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)
